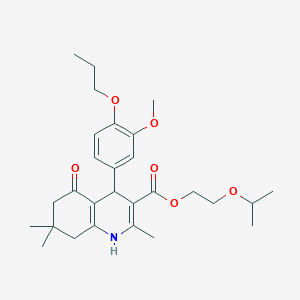
6-(3-phenoxyphenoxy)-1-hexanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-phenoxyphenoxy)-1-hexanethiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol compound that contains two phenoxy groups, which give it unique properties that have been studied extensively.
Applications De Recherche Scientifique
6-(3-phenoxyphenoxy)-1-hexanethiol has potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells and transistors.
Mécanisme D'action
The mechanism of action of 6-(3-phenoxyphenoxy)-1-hexanethiol is not fully understood. However, it is believed that the compound interacts with the surface of the semiconductor material and forms a self-assembled monolayer. This monolayer can improve the charge transport properties of the semiconductor material, leading to improved device performance.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in biomedical applications such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3-phenoxyphenoxy)-1-hexanethiol is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-(3-phenoxyphenoxy)-1-hexanethiol. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the investigation of the compound's potential applications in biomedical fields such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with semiconductor materials.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ease of synthesis and low cytotoxicity make it an attractive candidate for use in biomedical applications. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 6-(3-phenoxyphenoxy)-1-hexanethiol involves the reaction of 3-phenoxyphenol and 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature. After the reaction is complete, the product is purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
6-(3-phenoxyphenoxy)hexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c21-14-7-2-1-6-13-19-17-11-8-12-18(15-17)20-16-9-4-3-5-10-16/h3-5,8-12,15,21H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRZPDPOOMSPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B5081251.png)
![methyl 3-butyryl-6,6-dimethyl-4-[methyl(phenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5081253.png)
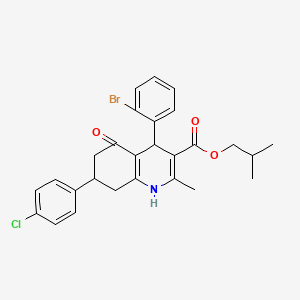
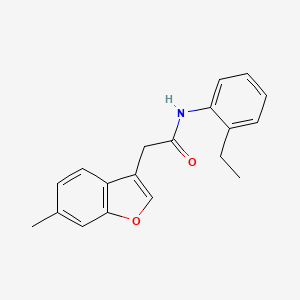
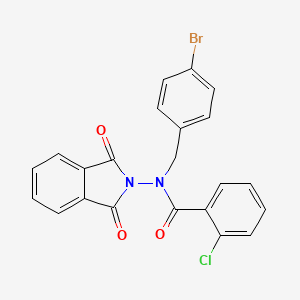
![diethyl [5-(2,5-dimethylphenoxy)pentyl]malonate](/img/structure/B5081293.png)
![1-[7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5081294.png)
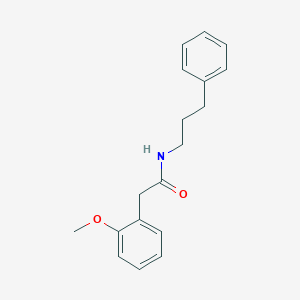
![7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5081303.png)
![6-{[(8-methoxy-4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5081304.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5081309.png)
